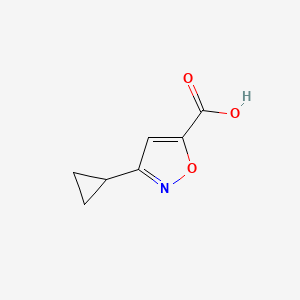

3-Cyclopropyl-5-isoxazolecarboxylic acid

Description

The exact mass of the compound 3-Cyclopropyl-5-isoxazolecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyclopropyl-5-isoxazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-5-isoxazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFLJHJZORXYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-25-9 | |

| Record name | 3-cyclopropyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyl-Isoxazolecarboxylic Acids

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of cyclopropyl-isoxazolecarboxylic acids. These heterocyclic compounds are of significant interest due to the unique combination of the isoxazole core, a privileged scaffold in medicinal chemistry, and the cyclopropyl group, a moiety known to enhance key pharmacological parameters. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies. While the principles discussed are broadly applicable to the isomer class, this guide will focus on the well-documented 5-Cyclopropylisoxazole-3-carboxylic acid for specific data points due to the greater availability of authoritative literature.

Introduction: A Scaffold of Strategic Importance

The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties and structural rigidity have established it as a cornerstone in the design of therapeutic agents.[1] The incorporation of an isoxazole ring can enhance physicochemical properties and provide multiple points for interaction with biological targets.[2] When combined with a cyclopropyl group—a small, conformationally constrained, and lipophilic moiety—the resulting scaffold offers a powerful tool for medicinal chemists to modulate properties such as metabolic stability, potency, and cell permeability.

This guide delves into the core chemical characteristics of 3-Cyclopropyl-5-isoxazolecarboxylic acid and its isomers, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Profile

The fundamental properties of these molecules are critical for their handling, characterization, and application in further synthetic transformations.

Core Physicochemical Properties

The data presented below corresponds to 5-Cyclopropylisoxazole-3-carboxylic acid , the most extensively characterized isomer.[3][4]

| Property | Value | Source |

| CAS Number | 110256-15-0 | [3][4] |

| Molecular Formula | C₇H₇NO₃ | [3][5] |

| Molecular Weight | 153.14 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 96-100 °C (lit.) | [3][4] |

| pKa (Predicted) | 3.46 ± 0.10 | [3] |

| SMILES | OC(=O)c1cc(on1)C2CC2 | [4] |

| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

Accurate characterization is paramount for confirming the structure and purity of synthesized compounds. The following are the expected spectroscopic signatures for a cyclopropyl-isoxazolecarboxylic acid structure.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A singlet for the proton on the isoxazole ring (typically in the aromatic region).

-

A complex multiplet for the methine proton of the cyclopropyl group.

-

Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl ring.

-

A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.[6]

-

A downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).

-

Signals for the two sp² carbons of the isoxazole ring.

-

An upfield signal for the cyclopropyl methine carbon.

-

A signal for the two equivalent cyclopropyl methylene carbons.[7]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).

-

A sharp, strong absorption for the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).

-

Absorptions corresponding to C=N and C=C stretching within the isoxazole ring (approx. 1400-1600 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a clear molecular ion peak (M+) or, more commonly in ESI, protonated [M+H]⁺ or deprotonated [M-H]⁻ species, corresponding to the molecular weight of the compound.

-

Synthesis Strategies: Constructing the Core Scaffold

The cornerstone of synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, which involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. This method offers a highly regioselective and efficient route to the isoxazole core.[8]

General Synthetic Workflow

A general and robust pathway to synthesize 5-cyclopropylisoxazole-3-carboxylic acid involves the reaction of cyclopropyl acetylene with a nitrile oxide generated in situ from an appropriate precursor, followed by functional group manipulation.

Detailed Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

This protocol is a representative example based on established methodologies for isoxazole synthesis.[9][10]

Step 1: In Situ Generation of Ethyl 2-Chloro-2-(hydroxyimino)acetate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour. The resulting solution containing the chloro oxime is used directly in the next step.

Step 2: [3+2] Cycloaddition

-

To the reaction mixture from Step 1, add cyclopropyl acetylene (1.2 eq).

-

Slowly add a base, such as triethylamine (Et₃N) or pyridine (1.5 eq), dropwise via a syringe. The base facilitates the elimination of HCl to form the nitrile oxide dipole in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, ethyl 5-cyclopropylisoxazole-3-carboxylate, by flash column chromatography.

Step 3: Saponification to the Carboxylic Acid

-

Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.[10]

-

Add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq) dropwise.[10]

-

Stir the mixture at room temperature for 18-20 hours until the ester is fully consumed (monitored by TLC).[10]

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-cyclopropylisoxazole-3-carboxylic acid as a solid.[10]

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the isoxazole ring itself.

-

Carboxylic Acid Derivatization: The carboxyl group is the most versatile handle for derivatization. Standard peptide coupling conditions (e.g., HATU, EDC/HOBt) can be used to form a wide array of amides. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).[11] Esterification can be achieved under Fischer conditions, and reduction to the corresponding primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride.

-

Isoxazole Ring Reactivity: The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is its Achilles' heel and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction). This ring-opening yields a β-enaminone, a transformation that is crucial for the mode of action of certain isoxazole-based prodrugs, such as the herbicide isoxaflutole.

Applications in Research and Development

The unique structural combination of the isoxazole, cyclopropyl, and carboxylic acid moieties makes this scaffold a valuable building block in both medicinal and agrochemical research.

-

Medicinal Chemistry: Isoxazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[8][12] The carboxylic acid function can act as a key hydrogen bond donor/acceptor or as a handle for prodrug strategies. The cyclopropyl group often enhances metabolic stability and can provide optimal steric bulk for fitting into enzyme active sites. Derivatives have been investigated as:

-

Agrochemicals: This scaffold is a key component in the development of herbicides. For instance, derivatives of 5-cyclopropylisoxazole are precursors to inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.

Conclusion

3-Cyclopropyl-5-isoxazolecarboxylic acid and its isomers are versatile heterocyclic building blocks with significant potential in drug discovery and agrochemical development. Their synthesis is well-established, primarily through 1,3-dipolar cycloaddition reactions. The molecule's chemical reactivity is dominated by its carboxylic acid group, providing a reliable point for derivatization, while the isoxazole ring offers a stable, biologically relevant core. The combination of these features ensures that this scaffold will continue to be a valuable tool for scientists aiming to develop novel, bioactive small molecules.

References

-

ChemBK. 3-Isoxazolecarboxylicacid, 5-cyclopropyl-. [Link]

-

ResearchGate. SUPPORTING INFORMATION. [Link]

-

Pharmaffiliates. (3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylic Acid Methyl Ester. [Link]

-

SpectraBase. Isoxazole, 3-cyclopropyl-5-[[4-(3-ethylphenoxy)phenoxy]methyl]- - Optional[13C NMR]. [Link]

-

Journal of Pharmaceutical and Biological Sciences. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

National Institutes of Health. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

-

International Journal of Creative Research Thoughts. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF ISOXAZOLE DERIVATIVES. [Link]

-

MDPI. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. [Link]

-

Organic Syntheses. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. [Link]

-

ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

-

Der Pharma Chemica. The Investigation of Spectral and Theoretical Properties of 2-(3-Cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-iminomethyl) Benzoic Acid.... [Link]

-

ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. chembk.com [chembk.com]

- 4. 5-Cyclopropylisoxazole-3-carboxylic acid 95 110256-15-0 [sigmaaldrich.com]

- 5. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of 3-Cyclopropyl-5-isoxazolecarboxylic Acid

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-cyclopropyl-5-isoxazolecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in pharmaceutical development, this document moves beyond a simple listing of analytical techniques. Instead, it offers a detailed exploration of the causality behind experimental choices and data interpretation, emphasizing a self-validating analytical workflow. By integrating spectroscopic, crystallographic, and computational methodologies, this guide establishes a robust protocol for unambiguous structure confirmation, ensuring the highest standards of scientific integrity.

Introduction: The Significance of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise characterization of a molecule's three-dimensional structure is of paramount importance.[1][2] For novel chemical entities like 3-cyclopropyl-5-isoxazolecarboxylic acid, a thorough understanding of its atomic connectivity, stereochemistry, and solid-state conformation is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design.[1] The isoxazole moiety is a key pharmacophore in numerous biologically active compounds, and its derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3] The incorporation of a cyclopropyl group introduces unique conformational constraints and electronic properties that can significantly impact a molecule's biological profile.[4]

This guide presents a multi-faceted approach to the structural elucidation of 3-cyclopropyl-5-isoxazolecarboxylic acid, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. Furthermore, we will explore the role of computational chemistry in complementing experimental data for a more profound structural insight.[5][6] The validation of analytical methods is a critical component of this process, ensuring the reliability, accuracy, and consistency of the data generated.[7][8][9][10][11]

Foundational Spectroscopic Analysis

The initial phase of structural elucidation typically involves a suite of spectroscopic techniques to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule.[12] For 3-cyclopropyl-5-isoxazolecarboxylic acid, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

Cyclopropyl Protons: A key diagnostic feature is the pronounced upfield shift of the cyclopropyl protons, a consequence of the magnetic anisotropy of the three-membered ring.[4][13] The circulation of electrons in the C-C bonds of the cyclopropane ring generates a local magnetic field that shields the protons, causing them to resonate at a lower frequency.[4] Expect complex multiplets for the methine and methylene protons of the cyclopropyl group, typically in the range of 0.6-1.9 ppm.[4][14][15]

-

Isoxazole Proton: The isoxazole ring has a single proton at the 4-position, which is expected to appear as a singlet in the aromatic region, typically around 6.4 ppm for the parent isoxazole.[16]

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift, usually above 10 ppm, and its position can be concentration-dependent.[17]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will also exhibit an upfield shift compared to other aliphatic carbons, typically appearing in the range of 5-20 ppm.[4]

-

Isoxazole Carbons: The carbon atoms of the isoxazole ring will have distinct chemical shifts. Based on data for similar isoxazole structures, one can expect the C3 and C5 carbons to be significantly downfield due to their attachment to electronegative atoms, while the C4 carbon will be more upfield.[16][18][19]

-

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will resonate in the downfield region, typically between 165-185 ppm.[17]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-cyclopropyl-5-isoxazolecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra.

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, particularly within the cyclopropyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the cyclopropyl, isoxazole, and carboxylic acid moieties.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

-

Molecular Ion Peak: The high-resolution mass spectrum (HRMS) will provide the exact mass of the molecule, allowing for the determination of its elemental composition. For C₇H₇NO₃, the expected monoisotopic mass is approximately 153.0426 g/mol .[20]

-

Fragmentation Pathways: The fragmentation of the isoxazole ring is a key diagnostic feature. Common fragmentation pathways involve the cleavage of the weak N-O bond.[21][22] Expect to see fragments corresponding to the loss of CO₂, the cyclopropyl group, and cleavage of the isoxazole ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

High-Resolution Mass Spectrum (HRMS): Acquire a high-resolution mass spectrum to determine the accurate mass and confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a detailed fragmentation pattern. This will help in confirming the connectivity of the different functional groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

-

Carboxylic Acid O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[17][23]

-

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[17][23][24] Conjugation with the isoxazole ring may shift this band to a slightly lower wavenumber.

-

C=N and C=C Stretches: The isoxazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.

-

Cyclopropyl C-H Stretch: The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher wavenumbers (>3000 cm⁻¹) than those of other saturated hydrocarbons.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Spectrum Acquisition: Record the IR spectrum using an FTIR (Fourier Transform Infrared) spectrometer.

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |

| Carboxylic Acid O-H | 2500-3300 (broad) | [17][23] |

| Carboxylic Acid C=O | 1710-1760 | [17][23][24] |

| Isoxazole C=N, C=C | 1400-1650 | |

| Cyclopropyl C-H | >3000 |

Definitive Structural Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a wealth of information about the molecular structure, single-crystal X-ray crystallography stands as the definitive technique for determining the three-dimensional arrangement of atoms in the solid state.[1][2] It provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.[1]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The most critical and often challenging step is to grow a single crystal of high quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[1]

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[1]

-

Structure Solution and Refinement: The collected diffraction data is used to generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to achieve the best fit with the experimental data.[1]

The resulting crystal structure will provide unequivocal evidence for the connectivity of the 3-cyclopropyl-5-isoxazolecarboxylic acid, including the relative orientation of the cyclopropyl and carboxylic acid groups with respect to the isoxazole ring.

The Role of Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool in the structural elucidation of organic molecules.[5][25][26] It can be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment and structural validation.[5][6][25][27]

Workflow for Computational NMR Prediction

Caption: A streamlined workflow for predicting NMR chemical shifts using computational methods.

By calculating the NMR parameters for a proposed structure and finding a good correlation with the experimental spectra, one can gain a higher level of confidence in the structural assignment.[5]

A Self-Validating Analytical Workflow

The trustworthiness of the final structure is ensured by a self-validating analytical workflow where data from multiple, independent techniques converge to support a single, unambiguous structure.

Caption: An integrated approach for unambiguous structure elucidation.

Conclusion

The structural elucidation of 3-cyclopropyl-5-isoxazolecarboxylic acid requires a meticulous and multi-pronged analytical strategy. By synergistically employing NMR spectroscopy, mass spectrometry, and IR spectroscopy, a detailed picture of the molecule's connectivity and functional groups can be established. The definitive confirmation of the three-dimensional structure is achieved through single-crystal X-ray crystallography. The integration of computational chemistry further strengthens the structural assignment by correlating theoretical predictions with experimental observations. This comprehensive and self-validating approach ensures the highest level of scientific rigor, which is essential for advancing drug discovery and development programs.

References

- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.

-

National Institutes of Health. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC. Retrieved from 25

- Pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.

- UM Impact. (n.d.). The mass spectral fragmentation of isoxazolyldihydropyridines.

- ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews.

- Benchchem. (n.d.). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.

- Benchchem. (n.d.). Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol.

- CSIRO Publishing. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.

- ResearchGate. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.

- The University of Manchester. (n.d.). Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes - Research Explorer.

- ResearchGate. (n.d.). NMR Prediction with Computational Chemistry | Request PDF.

- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Oxazole Derivatives.

- riomaisseguro.rio.rj.gov.br. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.

- Books. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction.

- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.

- International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.

- ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum.

- ChemBK. (n.d.). 3-Isoxazolecarboxylicacid, 5-cyclopropyl-.

- ResearchGate. (2017). C-13 NMR spectra of some Isoxazolidine.

- ResearchGate. (n.d.). mass spectrometry of oxazoles.

- ChemicalBook. (n.d.). isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr.

- ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12.

- ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.

- ResearchGate. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.

- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Sigma-Aldrich. (n.d.). 5-Cyclopropylisoxazole-3-carboxylic acid 95 110256-15-0.

- ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- National Institutes of Health. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC.

- ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- Lab-Chemicals.Com. (n.d.). 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid.

- PubMed. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides.

- ChemicalBook. (n.d.). 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis.

- Sigma-Aldrich. (n.d.). 5-Cyclopropylisoxazole-4-carboxylic acid 95 124845-04-1.

- ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.

- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- PubMed. (n.d.). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives.

- Matrix Scientific. (n.d.). 5-Cyclopropyl-isoxazole-3-carboxylic acid.

- BLD Pharm. (n.d.). 3-(3-Cyclopropylphenyl)isoxazole-5-carboxylic acid.

- MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.

- PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

- Smolecule. (n.d.). Buy 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

- 7. upm-inc.com [upm-inc.com]

- 8. pharmaerudition.org [pharmaerudition.org]

- 9. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 10. emerypharma.com [emerypharma.com]

- 11. wjarr.com [wjarr.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 18. researchgate.net [researchgate.net]

- 19. DSpace [dr.lib.iastate.edu]

- 20. chembk.com [chembk.com]

- 21. umimpact.umt.edu [umimpact.umt.edu]

- 22. connectsci.au [connectsci.au]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 25. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 26. research.manchester.ac.uk [research.manchester.ac.uk]

- 27. researchgate.net [researchgate.net]

A Senior Application Scientist's In-depth Technical Guide to 5-Cyclopropylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-cyclopropylisoxazole-3-carboxylic acid (CAS No. 110256-15-0), a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and notable applications, offering field-proven insights and detailed protocols. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of great interest in medicinal chemistry due to its ability to serve as a bioisostere for other functional groups and its diverse pharmacological activities.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a cyclopropyl group, as seen in 5-cyclopropylisoxazole-3-carboxylic acid, can further enhance the therapeutic potential of the molecule by improving metabolic stability and target-binding affinity.

It is important to note the distinction between 5-cyclopropylisoxazole-3-carboxylic acid and its regioisomer, 3-cyclopropyl-5-isoxazolecarboxylic acid. While both share the same molecular formula, the arrangement of the substituents on the isoxazole ring is different, leading to distinct chemical and biological properties. The focus of this guide is on the more extensively studied and commercially available 5-cyclopropylisoxazole-3-carboxylic acid (CAS No. 110256-15-0) .[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 5-cyclopropylisoxazole-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 110256-15-0 | [2][3] |

| Molecular Formula | C7H7NO3 | [2][3] |

| Molecular Weight | 153.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 96-100 °C | [2] |

| pKa (Predicted) | 3.46 ± 0.10 | [2] |

Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

The synthesis of 5-cyclopropylisoxazole-3-carboxylic acid and its derivatives often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A general and reliable method for the synthesis of the corresponding ester, which can then be hydrolyzed to the carboxylic acid, is outlined below.

Experimental Protocol: Synthesis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate

This protocol describes a common synthetic route to the ethyl ester of the target molecule, which is a versatile intermediate.

Materials:

-

Cyclopropylacetylene

-

Ethyl chlorooximidoacetate

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopropylacetylene in the anhydrous solvent.

-

Generation of Nitrile Oxide (in situ): Cool the solution to 0 °C in an ice bath. Add triethylamine to the solution. Prepare a solution of ethyl chlorooximidoacetate in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ from the ethyl chlorooximidoacetate.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl 5-cyclopropylisoxazole-3-carboxylate.

Hydrolysis to the Carboxylic Acid:

The resulting ethyl ester can be hydrolyzed to 5-cyclopropylisoxazole-3-carboxylic acid by standard procedures, typically involving treatment with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidification.

Caption: Synthetic workflow for 5-cyclopropylisoxazole-3-carboxylic acid.

Applications in Drug Discovery and Agrochemicals

5-Cyclopropylisoxazole-3-carboxylic acid and its derivatives are valuable building blocks in the development of new pharmaceuticals and agrochemicals.

Medicinal Chemistry

The isoxazole core is a privileged scaffold in medicinal chemistry. The carboxylic acid functionality of the title compound provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR). The cyclopropyl group can enhance metabolic stability and binding interactions with biological targets.

-

Anticancer Agents: Isoxazole-containing compounds have been investigated for their anticancer properties.[1]

-

Anti-inflammatory and Analgesic Agents: The isoxazole scaffold is present in several anti-inflammatory drugs. 5-Propyl-isoxazole-3-carboxylic acid, a related compound, has been explored for the development of anti-inflammatory and analgesic agents.[4]

-

Antimicrobial Agents: Various isoxazole derivatives have demonstrated antibacterial and antifungal activities.[1]

Agrochemicals

Derivatives of cyclopropyl-isoxazole carboxylic acids have shown promise in the agrochemical sector. For instance, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, synthesized from a related starting material, have been investigated as herbicides.[5]

Conclusion

References

-

ChemBK. (n.d.). 3-Isoxazolecarboxylicacid, 5-cyclopropyl-. Retrieved from [Link]

- Gomha, S. M., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient.

- Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

- McMurry, J. E. (1973).

-

MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

- National Center for Biotechnology Information. (2011). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). ACS Medicinal Chemistry Letters, 2(10), 778-782.

- Singh, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Wang, Y., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107-15114.

- National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Cyclopropylisoxazole-3-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 5-Cyclopropylisoxazole-3-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical development. The isoxazole core, a five-membered heterocycle, is a privileged scaffold found in numerous biologically active compounds.[1][2] The incorporation of a cyclopropyl group often enhances metabolic stability, binding affinity, and overall potency of drug candidates.[3] This document details the physicochemical properties, provides a validated synthesis protocol and analytical characterization workflow, and explores the compound's applications. It is intended for scientists and professionals requiring a detailed understanding of this valuable chemical intermediate.

Core Compound Identification and Nomenclature

5-Cyclopropylisoxazole-3-carboxylic acid is a disubstituted isoxazole, a class of aromatic heterocycles containing adjacent nitrogen and oxygen atoms. Its structure is characterized by a carboxylic acid group at the 3-position and a cyclopropyl ring at the 5-position of the isoxazole core.

It is critical to distinguish this compound from its isomers, such as 5-cyclopropylisoxazole-4-carboxylic acid, as the position of the functional groups dictates the molecule's reactivity and steric profile, influencing its utility as a synthetic precursor. This guide focuses specifically on 5-Cyclopropylisoxazole-3-carboxylic acid (CAS No. 110256-15-0) , the most commonly referenced isomer in chemical literature and commercial supply.

Physicochemical Properties

The fundamental properties of 5-Cyclopropylisoxazole-3-carboxylic acid are summarized below. These data are essential for planning synthetic transformations, purification procedures, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [4][5] |

| Molecular Weight | 153.14 g/mol | [5] |

| Molar Mass | 153.136 g/mol | [4] |

| CAS Number | 110256-15-0 | [4][5][6] |

| Physical Form | Solid | [6] |

| Melting Point | 96-100 °C | [4][6] |

| pKa (Predicted) | 3.46 ± 0.10 | [4] |

| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N | [6] |

| SMILES String | OC(=O)c1cc(on1)C2CC2 | [6] |

Storage and Handling: The compound should be stored under inert atmosphere, sealed in a dry environment, and preferably kept in a freezer at or below -20°C to ensure long-term stability.[4] It is classified as harmful if swallowed.[6]

Synthesis and Purification

The most direct and reliable synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid on a laboratory scale is the hydrolysis of its corresponding ethyl ester, Ethyl 5-Cyclopropylisoxazole-3-carboxylate. This method is efficient and utilizes common laboratory reagents.

Synthetic Workflow: Ester Hydrolysis

The workflow involves a simple, base-catalyzed hydrolysis followed by an acidic workup to precipitate the desired carboxylic acid product.

Caption: Workflow for the synthesis via ester hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of isoxazole esters.[7]

Reagents & Equipment:

-

Ethyl 5-Cyclopropylisoxazole-3-carboxylate (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized Water

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-Cyclopropylisoxazole-3-carboxylate in a mixture of THF and Methanol.

-

Hydrolysis: Prepare a solution of NaOH in deionized water and add it dropwise to the stirred ester solution. The use of a co-solvent system (THF/MeOH/Water) ensures the miscibility of both the organic ester and the aqueous base, facilitating an efficient reaction.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 18-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Acidification: After completion, transfer the reaction mixture to a separatory funnel. Slowly add 1N HCl with swirling until the pH of the aqueous layer is approximately 2. This step is crucial as it protonates the sodium carboxylate salt, rendering it neutral and significantly less water-soluble, which causes it to precipitate or partition into the organic layer.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The combined organic layers now contain the desired carboxylic acid.

-

Washing: Wash the combined organic layers with a saturated brine solution. This removes residual water and inorganic salts from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is the crude 5-Cyclopropylisoxazole-3-carboxylic acid, which can be further purified by recrystallization if necessary to achieve high purity.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are mandatory for any chemical compound intended for research and development. A multi-technique approach is employed for robust characterization.

Standard Analytical Workflow

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 4. chembk.com [chembk.com]

- 5. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 5-シクロプロピルイソオキサゾール-3-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Cyclopropyl-5-isoxazolecarboxylic Acid

This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the structural elucidation of 3-Cyclopropyl-5-isoxazolecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to chemical analysis.

Molecular Structure and Spectroscopic Overview

3-Cyclopropyl-5-isoxazolecarboxylic acid is a heterocyclic compound featuring a central isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 5-position. The unique combination of a strained cyclopropyl ring, an aromatic isoxazole core, and an acidic carboxylic acid moiety gives rise to a distinct spectroscopic fingerprint. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive framework for its characterization.

Figure 1. Chemical structure of 3-Cyclopropyl-5-isoxazolecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Cyclopropyl-5-isoxazolecarboxylic acid, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for NMR analysis ensures reproducibility and data quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should be set to cover the expected chemical shift range (e.g., -1 to 15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A spectral width of 0 to 200 ppm is standard.

-

Figure 2. Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the carboxylic acid, isoxazole, and cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange. |

| ~6.5 - 7.0 | Singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is in an electron-deficient aromatic system and is expected to appear in this region.[2] |

| ~2.2 - 2.5 | Multiplet | 1H | Cyclopropyl C1'-H | The methine proton of the cyclopropyl group is coupled to the four methylene protons. |

| ~1.1 - 1.4 | Multiplet | 4H | Cyclopropyl C2',C3'-H₂ | The diastereotopic methylene protons of the cyclopropyl group will exhibit complex splitting patterns due to both geminal and vicinal coupling. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~168 - 172 | Isoxazole C5 | The isoxazole carbon attached to the carboxylic acid. |

| ~158 - 162 | Isoxazole C3 | The isoxazole carbon attached to the cyclopropyl group. |

| ~100 - 105 | Isoxazole C4 | The isoxazole carbon bearing a proton will be significantly more shielded.[2] |

| ~8 - 12 | Cyclopropyl C1' | The methine carbon of the cyclopropyl group. |

| ~6 - 10 | Cyclopropyl C2', C3' | The methylene carbons of the cyclopropyl group are highly shielded due to ring strain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty accessory is first recorded. Then, the sample spectrum is acquired, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. |

| ~3100 | Medium | =C-H stretch | Aromatic C-H stretch of the isoxazole ring. |

| ~3000 | Medium | C-H stretch | C-H stretching of the cyclopropyl group. |

| ~1700-1725 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid is a prominent and sharp peak. |

| ~1600, ~1475 | Medium-Weak | C=N, C=C stretch | Aromatic ring stretching vibrations of the isoxazole core.[3] |

| ~1420-1440 | Medium | C-O-H bend | In-plane bending of the carboxylic acid O-H group. |

| ~1210-1320 | Strong | C-O stretch | C-O stretching of the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is ideal.[4] ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often yields an intact molecular ion.

-

Data Acquisition: The analysis can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, where the deprotonated molecule [M-H]⁻ is observed.

Figure 3. General workflow for high-resolution mass spectrometry analysis.

Predicted Mass Spectrum

-

Molecular Formula: C₇H₇NO₃

-

Exact Mass: 153.0426

-

Molecular Weight: 153.14

In negative ion ESI-MS, the base peak is expected to be the deprotonated molecule:

-

[M-H]⁻: m/z 152.0353

In positive ion ESI-MS, the protonated molecule would be observed:

-

[M+H]⁺: m/z 154.0499

A key fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid, leading to a significant fragment ion.

Conclusion

The structural confirmation of 3-Cyclopropyl-5-isoxazolecarboxylic acid relies on a synergistic approach, integrating data from NMR, IR, and MS. ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (carboxylic acid, isoxazole), and high-resolution mass spectrometry will verify the elemental composition and molecular weight. The protocols and predicted data herein provide a robust framework for researchers to confidently characterize this molecule.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ResearchGate. (n.d.). SUPPORTING INFORMATION.

- The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science.

-

ChemBK. (n.d.). 3-Isoxazolecarboxylicacid, 5-cyclopropyl-. Retrieved from [Link]

-

PubMed. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-A-Al-Bayati/45a805e3c7809618544d6205775f0a82776c5b96)

-

MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

3-Cyclopropyl-5-isoxazolecarboxylic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Cyclopropyl-5-isoxazolecarboxylic Acid

Introduction

Overview of the Molecule: 3-Cyclopropyl-5-isoxazolecarboxylic Acid

3-Cyclopropyl-5-isoxazolecarboxylic acid is a heterocyclic organic compound featuring an isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 5-position. While this nomenclature is precise, the compound is often found in chemical databases under the systematically equivalent name 5-Cyclopropyl-3-isoxazolecarboxylic acid , corresponding to CAS Number 110256-15-0.[1][2][3] This guide will refer to the compound under this CAS number to ensure consistency with available reference data.

The molecule's structure integrates three key functional moieties: a polar, aromatic isoxazole ring, a lipophilic cyclopropyl group, and an ionizable carboxylic acid. This combination imparts a distinct physicochemical profile that is critical to understand for applications in medicinal chemistry and drug development.

The Critical Role of Solubility in Drug Development

Aqueous solubility is a paramount physical property of an active pharmaceutical ingredient (API). It governs the rate and extent of dissolution in the gastrointestinal tract, which is often the rate-limiting step for oral absorption and subsequent bioavailability.[4] A poorly soluble compound can lead to low and variable drug exposure, complicating clinical development and potentially rendering an otherwise potent molecule therapeutically ineffective. Therefore, a comprehensive understanding of an API's solubility profile across a physiologically relevant pH range is a cornerstone of pre-formulation science.[5]

Objectives of this Guide

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Cyclopropyl-5-isoxazolecarboxylic acid. Authored from the perspective of an application scientist, it aims to deliver not only standardized protocols but also the scientific rationale behind the experimental choices. This document will cover:

-

The fundamental physicochemical properties of the molecule.

-

The influence of its constituent functional groups on solubility.

-

Detailed, self-validating protocols for determining thermodynamic solubility and pH-solubility profiles.

-

Guidance on data interpretation and its implications for drug development.

Physicochemical Characterization

A thorough analysis of the molecule's structure is the first step in predicting and understanding its solubility behavior.

Molecular Structure and Properties

The key physicochemical properties of 5-Cyclopropyl-3-isoxazolecarboxylic acid (CAS 110256-15-0) are summarized below.

| Property | Value | Source(s) |

| CAS Number | 110256-15-0 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 96-100 °C | [1][2] |

| Predicted pKa | 3.46 ± 0.10 | [1] |

Impact of Key Moieties on Solubility

The overall solubility of the molecule is a composite of the contributions from its three primary structural components.

-

The Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. This imparts polarity and the capacity for hydrogen bonding, where the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6][7] The aromatic nature of the ring system contributes to its stability. In drug design, the isoxazole moiety is valued for its ability to improve pharmacokinetic profiles and participate in various biological interactions.[8][9] Its inherent polarity suggests a favorable interaction with polar solvents like water.[6]

-

The Carboxylic Acid Group: This is the most influential group regarding aqueous solubility. As a weak acid, its ionization state is dictated by the pH of the surrounding medium.

-

At pH values significantly below its pKa (~3.46), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and is expected to have significantly lower aqueous solubility. This is referred to as the intrinsic solubility (S₀) .

-

At pH values above its pKa, the group will deprotonate to form the carboxylate anion (-COO⁻). The resulting ionic charge dramatically increases the molecule's polarity and its ability to interact with water, leading to a substantial increase in solubility.

-

-

The Cyclopropyl Group: The cyclopropyl fragment is a small, rigid, and lipophilic (fat-loving) alkyl group.[10] In medicinal chemistry, it is frequently incorporated to enhance metabolic stability, improve binding to biological targets, and increase lipophilicity.[11][12] This increased lipophilicity counteracts the hydrophilic contributions of the isoxazole and carboxylate groups, effectively reducing the molecule's intrinsic aqueous solubility.

Foundational Solubility Concepts & Prediction

Intrinsic vs. Apparent Solubility

It is crucial to distinguish between two types of solubility. Intrinsic solubility (S₀) is the equilibrium solubility of the free, un-ionized form of the compound in a saturated solution. For an acidic compound like this one, S₀ is the solubility at a pH low enough to suppress ionization completely (typically 2 pH units below the pKa). Apparent solubility is the total solubility of all species (ionized and un-ionized) at a specific pH. For this molecule, the apparent solubility will increase as the pH rises above the pKa.

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. For a weak acid, the total apparent solubility (S_pH) at a given pH can be related to its intrinsic solubility (S₀) and its pKa by the following equation:

SpH = S₀ * (1 + 10(pH - pKa))

This equation predicts that the solubility will increase tenfold for every unit increase in pH above the pKa, which is a key characteristic to verify during experimental profiling.

Experimental Determination of the Solubility Profile

Rationale for Method Selection

To generate a robust and reliable solubility profile, the Thermodynamic (Equilibrium) Shake-Flask Method is the gold standard.[13][14] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing the most accurate and thermodynamically stable solubility value. It is recommended by regulatory bodies like the WHO for biopharmaceutics classification.[15] While other methods like potentiometric titration exist, the shake-flask approach is direct, universally accepted, and applicable to all types of compounds.[16][17]

Protocol 1: Thermodynamic Intrinsic Solubility (S₀) Determination

This protocol determines the baseline solubility of the neutral form of the molecule.

Principle: An excess amount of the solid API is agitated in an acidic buffer (pH ≤ pKa - 2) at a constant temperature until equilibrium is achieved. The supernatant is then analyzed to determine the concentration of the dissolved API.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.01 N HCl buffer, which has a pH of 2.0. Verify the pH with a calibrated meter. This pH is sufficiently below the predicted pKa of 3.46 to ensure the compound is >99% un-ionized.

-

Sample Preparation: For each replicate (minimum n=3), weigh an amount of 3-Cyclopropyl-5-isoxazolecarboxylic acid sufficient to create a slurry and ensure an excess of undissolved solid remains at equilibrium (e.g., 2-5 mg) into a clean glass vial.

-

Incubation: Add a precise volume of the pH 2.0 buffer (e.g., 1-2 mL) to each vial. Seal the vials securely.

-

Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment set to 25°C (for standard solubility) or 37°C (for biorelevance).[15] Agitate at a speed sufficient to keep the particles suspended without creating a vortex. A typical equilibration time is 24-48 hours.

-

Trustworthiness Check: To confirm equilibrium is reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).

-

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Use one of the following methods:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension using a low-binding syringe filter (e.g., 0.22 µm PVDF). Note: A filter validation study should be performed to ensure the API does not adsorb to the filter material.

-

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it as necessary with a suitable mobile phase or solvent. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the intrinsic solubility (S₀) in mg/mL or µg/mL based on the measured concentration and any dilution factors. Report the mean and standard deviation of the replicates.

Diagram: Workflow for Intrinsic Solubility Determination

Sources

- 1. chembk.com [chembk.com]

- 2. 5-环丙基异噁唑-3-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. who.int [who.int]

- 16. researchgate.net [researchgate.net]

- 17. pH‐metric Solubility. 1. Solubility‐pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State | Semantic Scholar [semanticscholar.org]

Unlocking the Therapeutic Potential of 3-Cyclopropyl-5-isoxazolecarboxylic Acid: A Technical Guide for Innovative Drug Discovery

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the convergence of privileged structural motifs within a single molecular entity presents a compelling starting point for novel therapeutic development. 3-Cyclopropyl-5-isoxazolecarboxylic acid represents such a convergence, wedding the metabolic stability and conformational rigidity of a cyclopropyl group with the versatile bioactivity of the isoxazole heterocycle.[1][2][3] This guide delineates a strategic framework for exploring the untapped therapeutic potential of this molecule, offering researchers and drug development professionals a roadmap for its synthesis, biological evaluation, and optimization. We will delve into rationales behind experimental designs, propose robust screening cascades, and explore diverse therapeutic hypotheses, grounding our discussion in the established principles of medicinal chemistry.

Core Molecular Attributes: A Synthesis of Stability and Activity

The promise of 3-Cyclopropyl-5-isoxazolecarboxylic acid lies in the synergistic interplay of its constituent parts: the isoxazole ring, the cyclopropyl moiety, and the carboxylic acid functional group.

-

The Isoxazole Core: This five-membered heterocycle is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[2][4] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

-

The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a strategic design element in drug discovery.[6] Its inherent ring strain confers unique electronic and steric properties, often leading to enhanced potency, improved metabolic stability by shielding adjacent groups from oxidative metabolism, and favorable modulation of physicochemical properties such as lipophilicity and pKa.[6][7][8] The rigid nature of the cyclopropyl group can also serve as a conformational constraint, locking the molecule into a bioactive conformation and thereby improving binding affinity for its target.[6][8]

-

The Carboxylic Acid Handle: This functional group provides a critical anchor for strong ionic interactions with biological targets, particularly with arginine and lysine residues in protein binding pockets. It also offers a versatile point for chemical modification, enabling the synthesis of ester or amide prodrugs to modulate pharmacokinetic properties or for the development of bioconjugates.

The amalgamation of these three components in 3-Cyclopropyl-5-isoxazolecarboxylic acid creates a molecule with a high potential for potent and selective biological activity, coupled with favorable drug-like properties.

Foundational Synthesis and Characterization

While specific literature on the synthesis of 3-Cyclopropyl-5-isoxazolecarboxylic acid is sparse, its preparation can be approached through established methods for isoxazole synthesis. A robust and versatile approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Proposed Synthetic Workflow

A plausible synthetic route, adapted from general isoxazole synthesis methodologies, is outlined below.[4]

Caption: Proposed synthetic pathway for 3-Cyclopropyl-5-isoxazolecarboxylic acid.

Detailed Experimental Protocol: A Self-Validating System

-

Synthesis of Ethyl 3-Cyclopropyl-5-isoxazolecarboxylate:

-

To a solution of cyclopropanecarboxaldehyde in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Stir at room temperature until oxime formation is complete (monitored by TLC).

-

Extract the cyclopropylaldoxime and dissolve in a suitable solvent such as chloroform or DMF.

-

Add N-chlorosuccinimide (NCS) portion-wise at 0°C to generate the hydroxamoyl chloride, followed by the addition of a non-nucleophilic base (e.g., triethylamine) to generate the cyclopropyl nitrile oxide in situ.

-

To this solution, add ethyl propiolate and allow the reaction to proceed at room temperature. The 1,3-dipolar cycloaddition should be monitored by TLC or LC-MS for the formation of the desired ethyl 3-cyclopropyl-5-isoxazolecarboxylate.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

-

-

Saponification to 3-Cyclopropyl-5-isoxazolecarboxylic Acid:

-

Dissolve the purified ethyl ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).[9]

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.[9]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

-

Structural Characterization:

-

Confirm the identity and purity of the final compound using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches.

-

Melting Point: As an indicator of purity.

-

-

Potential Research Areas and Therapeutic Targets

The unique structural features of 3-Cyclopropyl-5-isoxazolecarboxylic acid suggest several promising avenues for investigation in drug discovery.

Oncology: Targeting Cancer Cell Proliferation and Survival

The isoxazole scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting potent anticancer activities through various mechanisms.[2][10] The presence of the cyclopropyl group can further enhance potency and improve the pharmacokinetic profile.[7][11]

Potential Molecular Targets:

-

Protein Kinases: Many isoxazole-containing compounds are potent kinase inhibitors. Screening against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, MET) is a logical starting point.[7][11]

-

Microtubule Dynamics: Disruption of microtubule polymerization is a clinically validated anticancer strategy. Isoxazole derivatives have been shown to act as microtubule inhibitors.

-

Apoptosis Induction: The compound could be evaluated for its ability to induce programmed cell death in cancer cell lines through intrinsic or extrinsic pathways.

Proposed Experimental Workflow:

Caption: High-level workflow for oncology drug discovery.

Infectious Diseases: A New Scaffold for Antimicrobial Agents

Isoxazole-containing compounds have a long history as antimicrobial agents, with some derivatives being incorporated into clinically used antibiotics.[12][13] The unique structure of 3-Cyclopropyl-5-isoxazolecarboxylic acid could offer a novel mechanism of action or a way to overcome existing resistance mechanisms.

Potential Therapeutic Areas:

-

Antibacterial: Screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains (e.g., MRSA, VRE).

-

Antifungal: Evaluation against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.[12]

-

Antitubercular: Testing against Mycobacterium tuberculosis, as some isoxazole derivatives have shown potent activity against this pathogen.[10]

-

Antiviral: Screening against a range of viruses, leveraging the known antiviral properties of some isoxazoles.[10]

Proposed Screening Cascade:

| Tier | Assay Type | Purpose | Key Metrics |

| 1 | Broth microdilution | Primary screening for antibacterial/antifungal activity | Minimum Inhibitory Concentration (MIC) |

| 2 | Cytotoxicity assay (e.g., mammalian cell line) | Assess selectivity and potential for host toxicity | CC₅₀ (50% cytotoxic concentration) |

| 3 | Time-kill kinetics | Determine bactericidal vs. bacteriostatic activity | Rate of bacterial killing |

| 4 | Mechanism of action studies | Elucidate the molecular target (e.g., cell wall synthesis, protein synthesis) | Specific enzyme inhibition, macromolecular synthesis inhibition |

Anti-inflammatory and Analgesic Applications